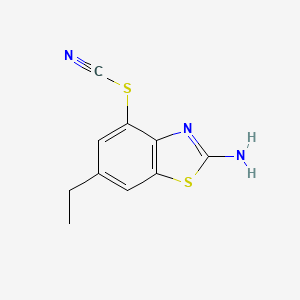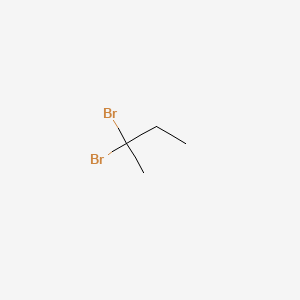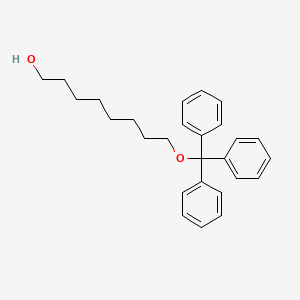
Di-t-butyl(trimethylsilyl)phosphin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-t-butyl(trimethylsilyl)phosphin is a tertiary phosphine compound characterized by the presence of bulky tert-butyl and trimethylsilyl groups attached to a phosphorus atom. This compound is of significant interest in organophosphorus chemistry due to its unique steric and electronic properties, which make it a valuable ligand in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-t-butyl(trimethylsilyl)phosphin can be synthesized through the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with tert-butylmagnesium chloride and trimethylsilyl chloride under controlled conditions yields this compound . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Di-t-butyl(trimethylsilyl)phosphin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.
Coordination: As a ligand, it can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are valuable intermediates in organic synthesis and catalysis.
Wissenschaftliche Forschungsanwendungen
Di-t-butyl(trimethylsilyl)phosphin has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is employed in the synthesis of fine chemicals and materials, including polymers and pharmaceuticals.
Wirkmechanismus
The mechanism by which di-t-butyl(trimethylsilyl)phosphin exerts its effects primarily involves its role as a ligand. The bulky tert-butyl and trimethylsilyl groups create a steric environment that influences the reactivity and selectivity of the metal center in catalytic processes. The phosphorus atom acts as a nucleophile, coordinating with metal centers and facilitating various catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri-tert-butylphosphine: Similar in structure but lacks the trimethylsilyl group.
Di-tert-butylphosphine: Contains two tert-butyl groups but no trimethylsilyl group.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the bulky tert-butyl groups.
Uniqueness
Di-t-butyl(trimethylsilyl)phosphin is unique due to the combination of both tert-butyl and trimethylsilyl groups, which provide a distinct steric and electronic environment. This uniqueness enhances its performance as a ligand in catalytic processes, offering improved selectivity and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
42491-34-9 |
|---|---|
Molekularformel |
C11H27PSi |
Molekulargewicht |
218.39 g/mol |
IUPAC-Name |
ditert-butyl(trimethylsilyl)phosphane |
InChI |
InChI=1S/C11H27PSi/c1-10(2,3)12(11(4,5)6)13(7,8)9/h1-9H3 |
InChI-Schlüssel |
YRTUSXQDCPTEKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C(C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


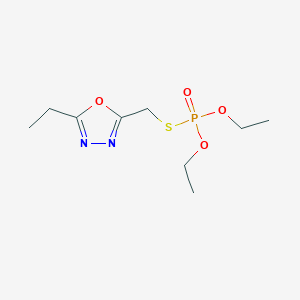
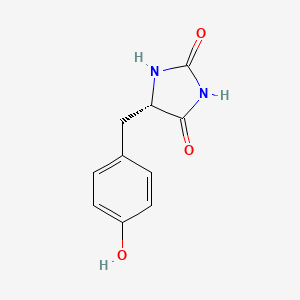
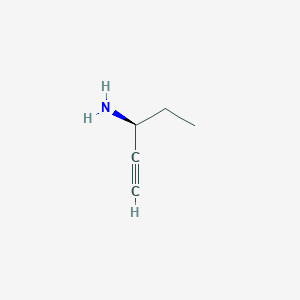
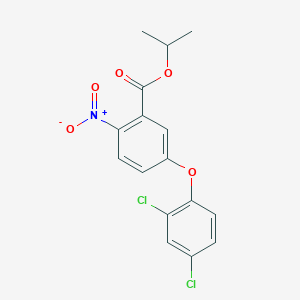
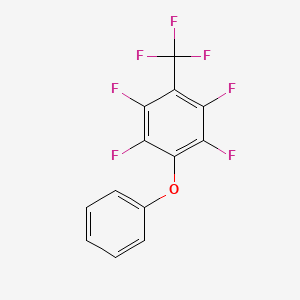
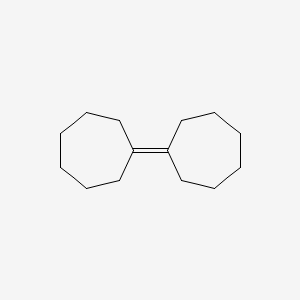

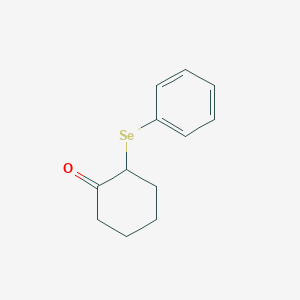
![Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14672435.png)
![2-chloro-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14672441.png)
